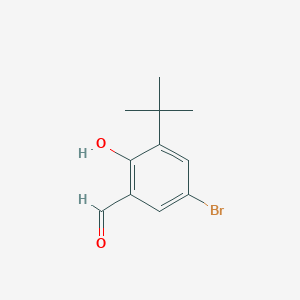

5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde

Description

Propriétés

IUPAC Name |

5-bromo-3-tert-butyl-2-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-11(2,3)9-5-8(12)4-7(6-13)10(9)14/h4-6,14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTEMRMZXDSDCPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80355348 | |

| Record name | 5-bromo-3-tert-butyl-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153759-58-1 | |

| Record name | 5-bromo-3-tert-butyl-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde typically involves the bromination of 3-(tert-butyl)-2-hydroxybenzaldehyde. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions usually include maintaining the temperature at room temperature or slightly elevated temperatures to ensure the selective bromination at the 5-position.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improved yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed:

Oxidation: 5-Bromo-3-(tert-butyl)-2-hydroxybenzoic acid.

Reduction: 5-Bromo-3-(tert-butyl)-2-hydroxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry: 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds and natural product analogs.

Biology: In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a valuable starting material for drug discovery and development. Researchers can modify its structure to enhance its biological activity and selectivity.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel compounds with specific properties.

Mécanisme D'action

The mechanism of action of 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The bromine atom and hydroxyl group can participate in hydrogen bonding and halogen bonding interactions, while the aldehyde group can form covalent bonds with nucleophilic sites on biomolecules.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Position Isomer: 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde

- CAS No.: 119646-68-3

- Key Differences : Bromine at position 3 and tert-butyl at position 5 (vs. bromine at 5 and tert-butyl at 3 in the target compound).

- Impact: Steric Effects: The tert-butyl group at position 5 creates greater steric hindrance in reactions involving the hydroxyl or aldehyde groups.

- Applications : Primarily used in crystallography studies due to its well-defined crystal structure .

Halogen and Functional Group Variants

a) 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde (CAS 251300-30-8)

- Key Differences : Trifluoromethyl (-CF₃) group replaces tert-butyl.

- Impact :

- Electron-Withdrawing Effect : -CF₃ decreases electron density on the aromatic ring, reducing nucleophilic attack susceptibility.

- Solubility : Enhanced lipophilicity compared to the tert-butyl analog.

- Applications : Used in agrochemical research due to its stability under acidic conditions .

b) 5-Chloro-2-hydroxy-3-methylbenzaldehyde

- Key Differences : Chlorine replaces bromine; methyl group replaces tert-butyl.

- Impact :

- Reactivity : Chlorine’s lower electronegativity reduces oxidative stability.

- Biological Activity : Exhibits higher antimicrobial activity but lower antioxidant capacity compared to the brominated analog .

Substituent Functionalization Variants

a) Methyl 3-bromo-5-hydroxybenzoate

- Key Differences : Methoxycarbonyl (-COOCH₃) group replaces aldehyde (-CHO).

- Impact: Reactivity: The ester group enables hydrolysis to carboxylic acids, a pathway unavailable to the aldehyde-containing target compound. Applications: Used in polymer chemistry as a monomer .

b) T-Butyl 5-bromo-2-chlorobenzamide

- Key Differences : Amide (-CONH₂) and chlorine substituents replace hydroxyl and aldehyde groups.

- Impact :

- Pharmacokinetics : The amide group improves metabolic stability, making it more suitable for drug development than the aldehyde variant.

- Solubility : Lower water solubility due to the tert-butyl group .

Data Tables: Structural and Functional Comparisons

Table 1: Substituent Effects on Physicochemical Properties

Research Findings and Trends

- Synthetic Efficiency : The target compound’s synthesis (83% yield) outperforms analogs like Methyl 3-bromo-5-hydroxybenzoate (52% yield in related pathways) .

- Biological Relevance : Bromine at position 5 in the target compound enhances antioxidant activity compared to chlorine-substituted analogs, likely due to bromine’s polarizability .

- Material Science : The tert-butyl group in the target compound improves thermal stability in ligand design compared to trifluoromethyl analogs .

Activité Biologique

5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde is an organic compound with significant potential in biological research and pharmaceutical applications. This compound features a bromine atom, a tert-butyl group, and a hydroxyl group attached to a benzaldehyde structure, which contributes to its unique chemical properties and biological activities.

- Molecular Formula : C11H13BrO2

- CAS Number : 153759-58-1

- Structure : The presence of the bromine atom and tert-butyl group influences the compound's reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with proteins and other biomolecules, enhancing its binding affinity.

- Halogen Bonding : The bromine atom can participate in halogen bonding, which may stabilize interactions with target proteins.

- Membrane Permeability : The lipophilic tert-butyl group increases membrane permeability, facilitating cellular uptake and distribution.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antiproliferative Activity :

-

Enzyme Inhibition :

- It has been identified as a substrate for cytochrome P450 enzymes, indicating potential interactions affecting drug metabolism. This suggests that the compound could modulate the pharmacokinetics of co-administered drugs, which is critical in drug design.

-

Apoptotic Induction :

- Compounds derived from this structure have been linked to the induction of apoptosis in cancer cells, highlighting their potential as therapeutic agents. For example, certain derivatives showed increased caspase-3 activation, a marker for apoptosis, suggesting their role in promoting programmed cell death .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

-

Study on Antiproliferative Effects :

A recent study evaluated various derivatives of this compound for their antiproliferative activity against different cancer cell lines. The findings indicated that modifications at specific positions on the benzene ring significantly enhanced activity, with some compounds exhibiting IC50 values as low as 0.56 µM against tubulin polymerization . -

Enzyme Interaction Studies :

Research has demonstrated that this compound can inhibit specific enzymes involved in drug metabolism. Its interaction with cytochrome P450 enzymes suggests that it may influence the metabolic pathways of other drugs when administered concurrently.

Comparative Analysis

To better understand the significance of this compound in comparison with similar compounds, a summary table is provided:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Bromine atom, tert-butyl group | Antiproliferative, enzyme inhibition |

| 3-(tert-Butyl)-2-hydroxybenzaldehyde | Lacks bromine | Moderate enzyme interaction |

| 5-Bromo-2-hydroxybenzaldehyde | Lacks tert-butyl | Lower membrane permeability |

| 5-Bromo-3-methyl-2-hydroxybenzaldehyde | Methyl instead of tert-butyl | Different steric effects on biological activity |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde, and what are their key optimization parameters?

- Methodology : The compound is typically synthesized via sequential bromination and formylation. For example, bromination of a substituted salicylaldehyde precursor (e.g., 3-tert-butyl-2-hydroxybenzaldehyde) using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperature (0–25°C) achieves regioselective bromination at the 5-position . Subsequent purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%). Optimization focuses on reaction time, stoichiometry of brominating agents, and solvent choice to minimize side products .

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound crystallizes in a monoclinic system (space group P2₁/n), with lattice parameters a = 10.8914(4) Å, b = 4.6335(2) Å, c = 18.4554(8) Å, and β = 97.278(2)°, confirming bond lengths (e.g., C–Br = 1.951 Å) and intramolecular hydrogen bonding (O–H⋯O = 2.611 Å) . Complementary techniques include NMR (¹H/¹³C) for functional group verification and FT-IR for hydroxyl (3200–3500 cm⁻¹) and aldehyde (~1700 cm⁻¹) identification .

Advanced Research Questions

Q. How can researchers address low yields during the bromination step in synthesis?

- Methodology : Low yields often stem from incomplete bromination or competing side reactions (e.g., over-bromination). Strategies include:

- Catalytic optimization : Adding Lewis acids (e.g., FeCl₃) to enhance electrophilic substitution .

- Solvent effects : Using DMF or CHCl₃ to stabilize intermediates .

- Temperature control : Maintaining sub-25°C conditions to suppress thermal degradation .

Q. What computational methods predict the regioselectivity of bromination in substituted benzaldehydes?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density and frontier molecular orbitals to identify reactive sites. For 3-(tert-butyl)-2-hydroxybenzaldehyde, bromination favors the 5-position due to:

- Electron-donating effects : The tert-butyl group directs bromine to the para position relative to the hydroxyl group .

- Steric hindrance : The bulky tert-butyl group minimizes substitution at adjacent positions .

- Validation : Compare computed activation energies with experimental product distributions .

Q. How do researchers resolve contradictions in reported solubility data for this compound?

- Methodology : Apparent discrepancies arise from varying purity grades or solvent systems. Standardized protocols include:

- Purity assessment : Use HPLC (≥95% purity threshold) and Karl Fischer titration for water content .

- Solvent screening : Test solubility in DMSO, ethanol, and THF at 25°C, noting deviations due to hygroscopicity .

- Case study : Reported solubility in DMSO ranges from 50–100 mM; discrepancies are resolved by pre-drying solvents with molecular sieves .

Q. What strategies are employed to design bioactivity-focused analogues of this compound?

- Methodology : Structural modifications target the aldehyde and hydroxyl groups:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.